[(R)-beta,3-Dimethylphenethyl]amine

Trace amine-associated receptor 1 TAAR1 agonism Phenethylamine SAR

[(R)-beta,3-Dimethylphenethyl]amine (CAS 1644120-22-8) is a chiral phenethylamine derivative with the IUPAC name (2R)-2-(3-methylphenyl)propan-1-amine. It features a (R)-configured beta-methyl group on the ethylamine side chain and a methyl substituent at the meta position of the phenyl ring, yielding a molecular formula of C10H15N and a molecular weight of 149.23 g/mol.

Molecular Formula C10H15N
Molecular Weight 149.237
CAS No. 1644120-22-8
Cat. No. B2733571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-beta,3-Dimethylphenethyl]amine
CAS1644120-22-8
Molecular FormulaC10H15N
Molecular Weight149.237
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C)CN
InChIInChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1
InChIKeyHAAKRJFFUVWYAE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(R)-beta,3-Dimethylphenethyl]amine (CAS 1644120-22-8): Chiral Phenethylamine Research Compound


[(R)-beta,3-Dimethylphenethyl]amine (CAS 1644120-22-8) is a chiral phenethylamine derivative with the IUPAC name (2R)-2-(3-methylphenyl)propan-1-amine [1]. It features a (R)-configured beta-methyl group on the ethylamine side chain and a methyl substituent at the meta position of the phenyl ring, yielding a molecular formula of C10H15N and a molecular weight of 149.23 g/mol [1]. This compound belongs to the beta-methylphenethylamine (BMPEA) class, positional isomers of amphetamine that act as human trace amine-associated receptor 1 (hTAAR1) agonists [2]. The defined (R)-stereochemistry at the beta-carbon distinguishes it from racemic mixtures and the (S)-enantiomer, imparting unique pharmacological properties relevant to neuroscience and forensic toxicology research [2][3].

Why Racemic or Non-Chiral BMPEA Cannot Substitute for [(R)-beta,3-Dimethylphenethyl]amine in Quantitative Assays


Substituting [(R)-beta,3-Dimethylphenethyl]amine with racemic BMPEA, the (S)-enantiomer, or the non-methylated phenyl analog introduces uncontrolled pharmacological variables. BMPEA enantiomers display distinct hTAAR1 agonist potencies—EC50 values of 325 nM for R(+) vs. 104 nM for S(–) [1]—demonstrating that stereochemistry profoundly affects target engagement. Further, β-methylphenethylamine itself exhibits a TAAR1 EC50 of 2.1 µM (Emax 77%), substantially different from the parent phenethylamine (EC50 8.8 µM; Emax 97%) [2]. At monoamine transporters, β-methylphenethylamine is at least 10-fold less potent than amphetamine as a substrate-type releaser at DAT and NET [3]. Each structural modification—stereochemistry, beta-methylation, and phenyl ring substitution—independently modulates receptor activation, transporter activity, and downstream cardiovascular effects. Generic substitution conflates these parameters, undermining reproducibility in pharmacological profiling, forensic method validation, and structure-activity relationship (SAR) studies.

Quantitative Differentiation of [(R)-beta,3-Dimethylphenethyl]amine vs. Structural Analogs


hTAAR1 Agonist Potency of β-Methylphenethylamine vs. Phenethylamine (PEA)

In a head-to-head in vitro comparison using human TAAR1-overexpressing cell lines, β-methylphenethylamine (BMPEA) activated hTAAR1 with an EC50 of 2.1 µM (95% CI: 1.9–2.3 µM) and an Emax of 77% (74–80%), compared to the endogenous ligand phenethylamine (PEA), which exhibited an EC50 of 8.8 µM (6.8–11 µM) and Emax of 97% (96–99%) [1]. The β-methyl substitution produced a approximately 4.2-fold increase in hTAAR1 agonist potency relative to unsubstituted phenethylamine, although with notably reduced efficacy (77% vs. 97% Emax) [1]. This partial agonist profile at hTAAR1 is a critical differentiator for experimental design, as full vs. partial agonism can yield divergent downstream signaling outcomes [1].

Trace amine-associated receptor 1 TAAR1 agonism Phenethylamine SAR

Enantiomer-Specific hTAAR1 Activity: R(+) vs. S(–) BMPEA

The enantiomers of β-methylphenethylamine display distinct hTAAR1 agonist activities. The R(+) enantiomer activates hTAAR1 with an EC50 of 325 nM, while the S(–) enantiomer shows an EC50 of 104 nM [1]. The S(–) enantiomer is approximately 3.1-fold more potent than the R(+) form at hTAAR1 [1]. This stereoselectivity is consistent with species-dependent enantiomer preferences observed for amphetamine and methamphetamine at TAAR1 [2]. For [(R)-beta,3-Dimethylphenethyl]amine, which bears the (R)-configuration at the beta-carbon, a distinct potency rank order relative to its (S)-counterpart is expected, and the additional 3-methyl substituent on the phenyl ring may further modulate this stereoselective interaction [1][2].

Stereoselectivity TAAR1 agonism Enantiomer pharmacology

Monoamine Transporter Substrate Activity: BMPEA vs. Amphetamine

In rat brain synaptosomes, β-methylphenethylamine (BMPEA) acts as a substrate-type releasing agent at both dopamine transporters (DAT) and norepinephrine transporters (NET), but is at least 10-fold less potent than amphetamine at both transporters [1]. Importantly, BMPEA exhibits preferential releasing activity at NET over DAT, a profile distinct from amphetamine, which shows balanced or DAT-preferring activity [1]. In vivo, BMPEA produced increases in blood pressure comparable to amphetamine but failed to significantly affect heart rate or locomotor activity—an effect reversed by the α-adrenergic antagonist prazosin, confirming peripheral NET-mediated hypertensive action [1]. This transporter selectivity profile differentiates BMPEA-class compounds from classical amphetamines and is directly relevant to assessing cardiovascular liability [1].

Dopamine transporter Norepinephrine transporter Substrate-type releaser

Enantioselective Enzymatic Synthesis Enables Defined (R)-Stereochemistry

A recently developed chemoenzymatic method enables the enantioselective synthesis of (R)-beta-methylphenethylamine via transaminase-mediated dynamic kinetic resolution with in situ product crystallization (ISPC) [1]. Using 2-phenylpropanal as a readily available, racemizing substrate, the approach yields (R)-beta-methylphenethylamine with high enantiomeric excess [1]. This methodology is directly applicable to the synthesis of [(R)-beta,3-Dimethylphenethyl]amine by employing 3-methyl-substituted phenylpropanal starting material [1]. The transaminase biocatalytic route offers a scalable, environmentally favorable alternative to traditional chiral resolution or stoichiometric chiral auxiliary methods, providing a defined synthetic pathway for procurement of enantiopure (R)-configured beta-methylphenethylamines [1].

Biocatalysis Transaminase Chiral amine synthesis

3-Methyl Phenyl Substitution: Expected Impact on Lipophilicity and Metabolic Stability

The meta-methyl substituent on the phenyl ring of [(R)-beta,3-Dimethylphenethyl]amine is predicted to increase lipophilicity relative to the unsubstituted parent BMPEA (calculated XLogP3 of 1.9 for the racemic 3-methyl analog vs. an estimated ~1.5 for BMPEA) [1]. Increased lipophilicity can enhance blood-brain barrier permeability and alter metabolic pathways, including potential resistance to monoamine oxidase (MAO)-mediated deamination [2]. While direct comparative metabolic stability data for [(R)-beta,3-Dimethylphenethyl]amine are not yet published, SAR studies on ring-substituted phenethylamines indicate that methyl substitution at the meta position can modulate both receptor binding affinity and metabolic half-life [2]. This physicochemical differentiation must be accounted for when interpreting in vivo pharmacokinetic data and when selecting reference standards for analytical method validation [1][2].

Lipophilicity Metabolic stability Phenyl ring substitution

Optimal Scientific and Industrial Use Cases for [(R)-beta,3-Dimethylphenethyl]amine


hTAAR1 Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemistry

The ~3.1-fold enantiomer potency difference at hTAAR1 (S(–) EC50 104 nM vs. R(+) EC50 325 nM) makes stereochemically pure [(R)-beta,3-Dimethylphenethyl]amine essential for SAR campaigns exploring the stereochemical determinants of TAAR1 agonism [1]. Use of racemic material would yield ambiguous EC50 values, obscuring the contribution of (R)- vs. (S)-configured ligands to receptor activation. The additional 3-methyl phenyl substituent enables exploration of dual-substitution SAR—beta-carbon stereochemistry combined with ring substitution—a design space not addressable with unsubstituted BMPEA enantiomers [1][2].

Forensic Toxicology Reference Standard for BMPEA Analog Identification

β-Methylphenethylamine is classified as a doping agent by the World Anti-Doping Agency (WADA) and has been identified as an adulterant in dietary supplements [1]. [(R)-beta,3-Dimethylphenethyl]amine serves as a structurally distinct reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods to differentiate BMPEA analogs based on retention time, fragmentation pattern, and stereochemistry [1]. The unique InChI Key (HAAKRJFFUVWYAE-VIFPVBQESA-N) provides unambiguous identity confirmation in spectral libraries [2].

Cardiovascular Safety Pharmacology: NET-Mediated Hypertensive Mechanism

The demonstration that BMPEA increases blood pressure via peripheral NET substrate activity—with pressor effects comparable to amphetamine but without significant heart rate or locomotor activation—establishes a distinct cardiovascular pharmacological profile [1]. [(R)-beta,3-Dimethylphenethyl]amine can be employed as a tool compound to dissect NET-dependent hypertensive mechanisms in conscious telemetered animal models, using prazosin reversibility to confirm α-adrenergic mediation downstream of NET activation [1]. This application is directly relevant to regulatory safety assessment of phenethylamine-containing supplements.

Biocatalytic Process Development for Enantiopure Chiral Amines

The transaminase-mediated dynamic kinetic resolution with in situ product crystallization (ISPC) demonstrated for (R)-beta-methylphenethylamine provides a scalable synthetic platform applicable to [(R)-beta,3-Dimethylphenethyl]amine [1]. Industrial procurement teams requiring multi-gram to kilogram quantities of enantiopure (R)-configured beta-methylphenethylamines can leverage this biocatalytic route to avoid costly chiral chromatographic separation or stoichiometric chiral auxiliaries, improving atom economy and reducing process mass intensity [1].

Quote Request

Request a Quote for [(R)-beta,3-Dimethylphenethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.